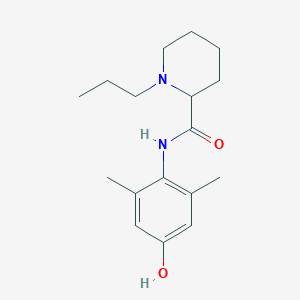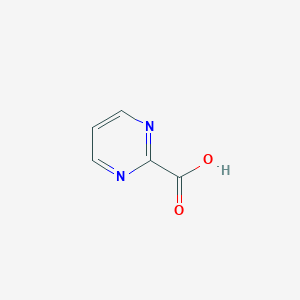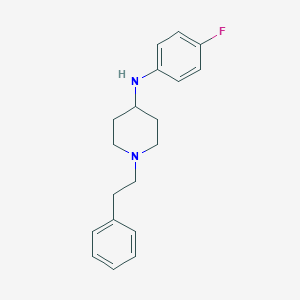
trans-Diamminediiodoplatinum(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selurampanel, also known by its code name BGG492, is a drug that belongs to the quinoxalinedione series. It acts as a competitive antagonist of the AMPA and kainate receptors. This compound has been investigated for its potential use in treating epilepsy and acute migraine attacks .
Applications De Recherche Scientifique
Chemistry: It is used as a model compound to study the interactions of AMPA and kainate receptors.
Biology: It is used to investigate the role of glutamate receptors in synaptic transmission and neuronal excitability.
Medicine: It is being investigated as a potential treatment for epilepsy, acute migraine attacks, and chronic subjective tinnitus.
Industry: It is used in the development of new drugs targeting glutamate receptors
Safety and Hazards
Mécanisme D'action
Target of Action
trans-Diamminediiodoplatinum(II), also known as azane;platinum(2+);diiodide, is a platinum(II) complex that has been extensively studied as an anticancer agent . The primary targets of this compound are the DNA molecules within cancer cells .
Mode of Action
The compound interacts with its targets through coordination chemistry. It binds to the DNA molecules, causing significant structural changes that interfere with the DNA’s ability to replicate . This disruption in DNA replication inhibits the growth and proliferation of cancer cells .
Biochemical Pathways
It is known that the compound’s interaction with dna molecules can trigger apoptosis, or programmed cell death, in cancer cells . This leads to a reduction in tumor size and potentially to the elimination of the cancer .
Pharmacokinetics
The pharmacokinetics of trans-Diamminediiodoplatinum(II) are complex and depend on several factors, including the method of administration and the patient’s overall health . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are still under investigation .
Result of Action
The primary result of trans-Diamminediiodoplatinum(II)'s action is the inhibition of cancer cell growth and proliferation . By binding to DNA molecules and disrupting their replication, the compound triggers apoptosis in cancer cells . This can lead to a reduction in tumor size and potentially to the elimination of the cancer .
Action Environment
The action, efficacy, and stability of trans-Diamminediiodoplatinum(II) can be influenced by various environmental factors. For example, the presence of certain other chemicals can affect the compound’s ability to bind to DNA molecules . Additionally, the compound’s effectiveness can be influenced by the pH and temperature of its environment .
Analyse Biochimique
Biochemical Properties
The role of trans-Diamminediiodoplatinum(II) in biochemical reactions is primarily related to its potential use as an anticancer drug . It has been shown to have cytotoxic effects against certain types of cancer cells . The compound interacts with various biomolecules, including DNA , to exert its effects.
Cellular Effects
trans-Diamminediiodoplatinum(II) has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by interacting with the cell’s DNA, potentially disrupting the normal functioning of the cell . This can impact cell signaling pathways, gene expression, and cellular metabolism . The specific details of these effects are still being researched.
Molecular Mechanism
It is known to form adducts with DNA, which can disrupt the normal functioning of the cell . This can lead to changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Selurampanel is synthesized through a series of chemical reactions involving quinazolinedione sulfonamide derivativesThe reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: The industrial production of Selurampanel involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process is carried out in large reactors with precise control over temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions: Selurampanel undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may result in the formation of quinazoline derivatives .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of trans-Diamminediiodoplatinum(II) can be achieved by reacting ammonium hexachloroplatinate(IV) with potassium iodide followed by the addition of ammonium hydroxide and hydrogen peroxide. The resulting mixture is then acidified with hydrochloric acid and the product is isolated through filtration and recrystallization.", "Starting Materials": [ "Ammonium hexachloroplatinate(IV)", "Potassium iodide", "Ammonium hydroxide", "Hydrogen peroxide", "Hydrochloric acid" ], "Reaction": [ "Ammonium hexachloroplatinate(IV) + Potassium iodide → Potassium hexachloroplatinate(IV) + Ammonium iodide", "Potassium hexachloroplatinate(IV) + Ammonium hydroxide + Hydrogen peroxide → trans-Diamminediiodoplatinum(II) + Water + Potassium chloride + Ammonium chloride", "Acidification of the reaction mixture with Hydrochloric acid", "Isolation of the product through filtration and recrystallization" ] } | |
Numéro CAS |
13841-96-8 |
Formule moléculaire |
H6I2N2Pt |
Poids moléculaire |
482.95 g/mol |
Nom IUPAC |
azane;diiodoplatinum |
InChI |
InChI=1S/2HI.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2 |
Clé InChI |
PNCHTLQBARZRSO-UHFFFAOYSA-L |
SMILES |
N.N.[I-].[I-].[Pt+2] |
SMILES canonique |
N.N.I[Pt]I |
Autres numéros CAS |
15978-93-5 15978-94-6 |
Numéros CAS associés |
15978-94-6 |
Synonymes |
cis-diammine-diiodoplatin CPJ2 diammine-diiodoplatin diamminediiodoplatinum |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![rac 2,4-Dimethoxy-6-[[(trifluoromethyl)sulfonyl]oxy]benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester](/img/structure/B30568.png)